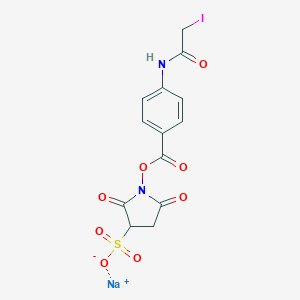

Sulfo-SIAB sodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSGWIABCIVPJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN2NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399681 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144650-93-1 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-SIAB sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-SIAB Sodium for Researchers and Drug Development Professionals

Introduction

Sulfosuccinimidyl[4-iodoacetyl]aminobenzoate), commonly known as Sulfo-SIAB, is a water-soluble, heterobifunctional crosslinking agent widely employed in bioconjugation chemistry.[1][2][3] It serves as a molecular bridge, covalently linking two different molecules, typically proteins or a protein and a smaller molecule, to create stable conjugates.[1][4] Sulfo-SIAB's utility in research and drug development stems from its specific reactivity towards primary amines and sulfhydryl groups, enabling controlled and directed conjugation strategies.[3][5] This guide provides a comprehensive overview of Sulfo-SIAB's properties, mechanism of action, primary applications, and a detailed experimental protocol for its use.

Core Properties of Sulfo-SIAB Sodium

Sulfo-SIAB possesses distinct chemical and physical properties that make it a versatile tool for creating biomolecular conjugates. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | Sulfosuccinimidyl[4-iodoacetyl]aminobenzoate | [1] |

| Molecular Formula | C₁₃H₁₀IN₂NaO₈S | [6][7] |

| Molecular Weight | 504.19 g/mol | [1][3][7] |

| Spacer Arm Length | 10.6 Å | [1][8] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, Iodoacetyl | [1][3] |

| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | [1][3] |

| Solubility | Water-soluble up to ~10 mM | [1][2] |

| Cell Permeability | No | [5][9] |

| Cleavability | Non-cleavable | [2][3] |

Mechanism of Action: A Two-Step Conjugation Process

The conjugation process using Sulfo-SIAB is a two-step reaction that leverages the differential reactivity of its two functional ends.

-

Amine Reaction: The Sulfo-NHS ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1] This reaction proceeds efficiently at a pH range of 7-9.[1] The sulfonate group on the NHS ring enhances the water solubility of the crosslinker and prevents it from crossing cell membranes.[4]

-

Sulfhydryl Reaction: The iodoacetyl group specifically reacts with sulfhydryl groups, typically from cysteine residues, via a nucleophilic substitution reaction.[1] This forms a stable thioether linkage.[1] The reaction is most specific for sulfhydryls at a pH of 8.3.[1]

This two-step process allows for controlled conjugation, minimizing the formation of unwanted polymers.[9]

Primary Applications in Research

The primary application of Sulfo-SIAB is the preparation of stable protein-protein conjugates. Its heterobifunctional nature is particularly advantageous for linking two different proteins with minimal self-conjugation. Common uses include:

-

Enzyme-Antibody Conjugates: Sulfo-SIAB is frequently used to link enzymes to antibodies for use in immunoassays like ELISA.[1][2] The antibody provides specificity for the target antigen, while the enzyme allows for signal amplification.

-

Immunotoxin Preparation: By conjugating a toxin molecule to a specific antibody, Sulfo-SIAB can be used to create immunotoxins that target and kill specific cells, such as cancer cells.[1][3]

-

Hapten-Carrier Conjugation: Small molecules (haptens) that are not immunogenic on their own can be conjugated to larger carrier proteins using Sulfo-SIAB to elicit an immune response for antibody production.

-

Label Transfer: In this technique, a known "bait" protein is crosslinked to an unknown "prey" protein using a labeled Sulfo-SIAB derivative. Cleavage of the crosslinker then transfers the label to the prey protein, allowing for its identification.[4]

Detailed Experimental Protocol: Preparation of an IgG-Enzyme Conjugate

This protocol provides a general framework for conjugating an antibody (IgG) to an enzyme (e.g., β-galactosidase) using Sulfo-SIAB.[1][9] Optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials:

-

IgG solution (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)

-

Enzyme solution (with free sulfhydryl groups)

-

Sulfo-SIAB

-

Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Glycine

-

Desalting columns

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Activation of IgG:

-

Removal of Excess Crosslinker:

-

Conjugation to the Enzyme:

-

Immediately add the activated IgG to the enzyme solution. The molar ratio of activated IgG to the enzyme should be optimized for the specific application. A 1:1 to 1:5 ratio is a common starting point.

-

Incubate the reaction for 1 hour at room temperature in the dark.[1][9] The iodoacetyl group is light-sensitive.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove non-reacted enzyme and quenching reagent by passing the reaction mixture through a desalting column or by dialysis.

-

Important Considerations:

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the amine-reaction step as they will compete with the target protein.[1]

-

Reducing Agents: Exclude reducing agents like DTT or β-mercaptoethanol from the reaction buffers as they will quench the iodoacetyl reactivity.[1]

-

pH Control: Maintain the recommended pH ranges for each reaction step to ensure specificity and efficiency.

-

Light Sensitivity: Perform the iodoacetyl reaction step in the dark to prevent the generation of free iodine, which can react with other amino acid residues.[1]

-

Storage: Store Sulfo-SIAB desiccated and protected from light at -20°C.[1]

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. Sulfo-SIAB (sulfosuccinimidyl (4-iodoacetyl)aminobenzoate) [sigmaaldrich.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Thermo Scientific Sulfo-SIAB (sulfosuccinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chemscene.com [chemscene.com]

- 8. Sulfo-SIAB (sulfosuccinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Contact Us [thermofisher.com]

- 9. interchim.fr [interchim.fr]

Sulfo-SIAB Sodium: A Technical Guide to its Mechanism of Action for Biochemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinimidyl(4-iodoacetyl)aminobenzoate (Sulfo-SIAB) is a heterobifunctional crosslinker widely employed in bioconjugation chemistry. Its utility stems from the presence of two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that targets primary amines, and an iodoacetyl group that specifically reacts with sulfhydryl groups. This dual reactivity allows for the controlled, covalent linkage of biomolecules, such as proteins, peptides, and antibodies, facilitating the creation of complex conjugates for a variety of research, diagnostic, and therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of Sulfo-SIAB, detailed experimental protocols, and data-driven insights to empower researchers in its effective application.

Core Mechanism of Action

Sulfo-SIAB is a water-soluble crosslinker, a key feature that makes it particularly suitable for reactions in aqueous buffers commonly used for biological samples.[1][2] The crosslinking process is typically performed in a two-step reaction to maximize efficiency and minimize the formation of unwanted byproducts.[2]

Step 1: Acylation of Primary Amines

The first step involves the reaction of the Sulfo-NHS ester moiety of Sulfo-SIAB with primary amines (-NH₂) present on the target biomolecule. These primary amines are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[3] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[3]

This reaction is highly pH-dependent. The optimal pH range for the acylation of primary amines by Sulfo-NHS esters is between 7 and 9.[3] Below this range, the primary amines are protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing down the reaction rate. Conversely, at pH values above 9, the rate of hydrolysis of the Sulfo-NHS ester increases dramatically, leading to the inactivation of the crosslinker.[4][5] Therefore, careful control of the reaction pH is critical for successful conjugation.

A competing reaction is the hydrolysis of the Sulfo-NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the crosslinker inactive. The rate of hydrolysis is significantly accelerated at higher pH values.[6]

Step 2: Alkylation of Sulfhydryl Groups

Following the acylation of the first biomolecule and removal of excess crosslinker, the iodoacetyl-activated intermediate is introduced to the second biomolecule, which contains free sulfhydryl (-SH) groups. These are typically found on the side chains of cysteine residues. The iodoacetyl group reacts with the sulfhydryl group via nucleophilic substitution, where the thiolate anion (S⁻) acts as the nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable thioether linkage and the release of iodide.[3]

The specificity of the iodoacetyl group for sulfhydryls is maximized at a pH range of 7.5 to 8.5.[3] While the iodoacetyl group is generally more stable to hydrolysis than the Sulfo-NHS ester, it can exhibit some off-target reactivity at non-optimal pH. For instance, at pH values above 8.5, it can react with primary amines.[7] Reactions with imidazole (B134444) groups of histidine can occur at a pH of 6.9-7.0, although this reaction is significantly slower.[3] To ensure specificity, it is recommended to perform the reaction in the dark to limit the generation of free iodine, which can react with other amino acid residues like tyrosine, histidine, and tryptophan.[7]

Quantitative Data

The efficiency of Sulfo-SIAB crosslinking is influenced by several factors, most notably pH and the molar ratio of reactants. The following tables summarize key quantitative parameters to guide experimental design.

| Parameter | Value | Reference |

| Molecular Weight | 504.19 g/mol | [8] |

| Spacer Arm Length | 10.6 Å | [8] |

| Water Solubility | Yes | [8] |

| Membrane Permeability | No | [8] |

| Cleavable | No | [8] |

Table 1: Physicochemical Properties of Sulfo-SIAB

| pH | Half-life of NHS Ester | Optimal for Amine Reaction | Optimal for Sulfhydryl Reaction |

| 7.0 | 4-5 hours | ✓ | |

| 8.0 | 1 hour | ✓ | ✓ |

| 8.6 | 10 minutes | ✓ |

Table 2: Influence of pH on Sulfo-NHS Ester Stability and Reactivity [5]

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of an antibody (IgG) to the enzyme β-galactosidase, a common application for Sulfo-SIAB.[2][3]

Materials

-

Sulfo-SIAB

-

Immunoglobulin G (IgG)

-

β-galactosidase

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (Phosphate-Buffered Saline, PBS)

-

Activation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if using the non-sulfated SIAB)

Step 1: Activation of IgG with Sulfo-SIAB

-

Prepare IgG Solution: Dissolve the IgG in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare Sulfo-SIAB Solution: Immediately before use, dissolve Sulfo-SIAB in ultrapure water to a concentration of 1.7 mg/mL.[2] Protect the solution from light.

-

Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SIAB solution to the IgG solution. Incubate the reaction for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove the unreacted Sulfo-SIAB using a desalting column equilibrated with the Activation Buffer. This is a critical step to prevent self-conjugation in the subsequent step.

Step 2: Conjugation of Activated IgG to β-galactosidase

-

Prepare β-galactosidase Solution: Dissolve β-galactosidase in the Activation Buffer. The molar ratio of activated IgG to β-galactosidase should be optimized for the specific application, but a 1:1 to 1:5 ratio is a common starting point.

-

Conjugation Reaction: Add the activated IgG solution to the β-galactosidase solution. Incubate the reaction for 1-2 hours at room temperature in the dark.

-

Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Alternatively, a thiol-containing reagent such as cysteine or 2-mercaptoethanol (B42355) can be added to quench the iodoacetyl groups.[3] Incubate for 15 minutes at room temperature.

-

Purification of the Conjugate: Remove unreacted reagents and smaller proteins by size exclusion chromatography (SEC).[9][10] The fractions containing the high-molecular-weight conjugate can be identified by monitoring the absorbance at 280 nm.

-

Characterization: The resulting conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight compared to the individual proteins.[11][12] Western blotting can be used for more specific detection if antibodies against the target proteins are available.[11]

Visualizing the Process: Diagrams

Signaling Pathways and Workflows

Caption: Two-step reaction mechanism of Sulfo-SIAB crosslinking.

Caption: Experimental workflow for IgG-β-galactosidase conjugation.

Caption: Logical relationships of Sulfo-SIAB reactive groups and targets.

Troubleshooting

| Problem | Possible Cause | Recommended Action |

| Low Conjugation Efficiency | Hydrolysis of Sulfo-NHS ester | Ensure Sulfo-SIAB is fresh and has been stored properly (desiccated at -20°C). Prepare Sulfo-SIAB solution immediately before use. Maintain reaction pH within the optimal range. |

| Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris, glycine) during the amine acylation step as they will compete with the reaction. | |

| Insufficiently reactive sulfhydryl groups | Ensure the protein containing sulfhydryl groups has been properly reduced if disulfide bonds were present. | |

| Formation of Aggregates/Precipitates | High protein concentration | Optimize the concentration of the protein solutions. |

| Non-specific crosslinking | Ensure complete removal of excess Sulfo-SIAB after the first step. Optimize the molar ratio of crosslinker to protein. | |

| No Reaction | Inactive Sulfo-SIAB | Test the reactivity of the Sulfo-SIAB reagent. |

| Inaccessible amine or sulfhydryl groups | Confirm the presence and accessibility of reactive groups on the target proteins. Consider denaturing conditions if groups are buried, though this may affect protein function. |

Table 3: Troubleshooting Guide for Sulfo-SIAB Crosslinking

Conclusion

Sulfo-SIAB sodium is a powerful and versatile tool for biochemists, enabling the creation of specific and stable biomolecular conjugates. A thorough understanding of its mechanism of action, particularly the influence of pH on the reactivity of its dual functional groups, is paramount for successful application. By following well-defined, two-step protocols and implementing appropriate purification and characterization methods, researchers can effectively harness the capabilities of Sulfo-SIAB for a wide range of scientific endeavors, from fundamental studies of protein-protein interactions to the development of novel diagnostics and therapeutics.

References

- 1. covachem.com [covachem.com]

- 2. interchim.fr [interchim.fr]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Sulfo SIAB [gbiosciences.com]

- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sulfo-SIAB Crosslinker: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of the Sulfo-SIAB crosslinker. Sulfo-SIAB (Sulfosuccinimidyl[4-iodoacetyl]aminobenzoate) is a water-soluble, heterobifunctional crosslinking agent widely utilized in bioconjugation, particularly for the preparation of enzyme conjugates and immunotoxins.[1][2] Its utility stems from its distinct reactive groups that specifically target primary amines and sulfhydryl groups, enabling the controlled linkage of different biomolecules.

Core Chemical Properties and Structure

Sulfo-SIAB is the water-soluble analog of SIAB, a lipophilic and membrane-permeable crosslinker.[1][2] The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring renders Sulfo-SIAB soluble in aqueous solutions (up to approximately 10 mM) and impermeable to cell membranes.[1][3][4] This characteristic is particularly advantageous for cell surface crosslinking applications.[5]

The structure of Sulfo-SIAB features two key reactive moieties separated by a spacer arm: a sulfo-NHS ester and an iodoacetyl group. The sulfo-NHS ester reacts with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction proceeds efficiently in buffers with a pH range of 7-9.[1] The iodoacetyl group, on the other hand, reacts specifically with free sulfhydryl groups (-SH), typically from cysteine residues, via nucleophilic substitution to form a stable thioether linkage.[1] This reaction is most specific for sulfhydryl groups at a pH of 8.3.[1]

A summary of the key quantitative and qualitative properties of Sulfo-SIAB is presented in the table below.

| Property | Value | References |

| Full Chemical Name | Sulfosuccinimidyl(4-iodoacetyl)aminobenzoate | [2][6] |

| Molecular Formula | C13H10IN2NaO8S | [7] |

| Molecular Weight | 504.19 g/mol | [1][4][7] |

| Spacer Arm Length | 10.6 Å | [1][4][8] |

| Reactive Groups | Sulfo-NHS ester and Iodoacetyl | [1][2] |

| Reactivity | Primary amines and sulfhydryl groups | [1][2][4] |

| Solubility | Water-soluble (up to ~10 mM) | [1][3] |

| Membrane Permeability | No | [3][4] |

| Cleavability | Non-cleavable | [2][4] |

| Storage Conditions | -20°C, desiccated and protected from light | [1] |

Reaction Mechanism and Workflow

The heterobifunctional nature of Sulfo-SIAB allows for a two-step conjugation strategy, which minimizes the formation of unwanted polymers.[3] The general workflow involves first reacting the amine-containing protein with Sulfo-SIAB to create an iodoacetyl-activated intermediate. Following the removal of excess crosslinker, this intermediate is then introduced to the sulfhydryl-containing molecule for the final conjugation step.

Experimental Protocols

A common application of Sulfo-SIAB is the conjugation of antibodies to enzymes, such as the preparation of IgG/β-galactosidase conjugates.[1] The following is a detailed protocol adapted from established methods.[1][3]

Materials:

-

Sulfo-SIAB

-

IgG (1 mg/mL in an amine-free buffer)

-

β-galactosidase

-

Reaction Buffer: 50mM sodium borate, pH 8.5, with 5mM EDTA[1][3]

-

Desalting columns

-

Quenching Reagent: Cysteine•HCl[3]

-

Ultrapure water or organic solvent (DMSO or DMF) for SIAB[1]

Procedure:

-

Preparation of Sulfo-SIAB Solution: Immediately before use, dissolve 1.7 mg of Sulfo-SIAB in 1 mL of ultrapure water.[1][3] Protect the solution from light.[1][3]

-

Activation of IgG: Add 10 µL of the Sulfo-SIAB solution to 1 mL of the IgG solution. Incubate for 30 minutes at room temperature.[1][3]

-

Removal of Excess Crosslinker: Remove the non-reacted Sulfo-SIAB using a desalting column equilibrated with the reaction buffer.[1][3]

-

Conjugation to β-galactosidase: Add 4 mg of β-galactosidase to the desalted, activated IgG. Incubate for 1 hour at room temperature in the dark.[1][3]

-

Quenching the Reaction: To stop the crosslinking reaction, add cysteine to a final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[1][3]

-

Purification of the Conjugate: Remove non-reacted reagents by desalting or dialysis.[1][3]

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. interchim.fr [interchim.fr]

- 4. Sulfo SIAB [gbiosciences.com]

- 5. korambiotech.com [korambiotech.com]

- 6. Sulfo-SIAB | C13H11IN2O8S | CID 4131105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfo-SIAB [chembk.com]

- 8. cacheby.com [cacheby.com]

The Chemistry and Application of Sulfo-SIAB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine-to-sulfhydryl reactivity of Sulfo-SIAB (Sulfosuccinimidyl-(4-iodoacetyl)aminobenzoate), a water-soluble heterobifunctional crosslinker. Designed for professionals in research and drug development, this document details the core chemistry, experimental protocols, and key quantitative parameters of Sulfo-SIAB, facilitating its effective application in bioconjugation.

Introduction to Sulfo-SIAB

Sulfo-SIAB is a chemical crosslinking agent used to covalently link molecules containing primary amines to those with sulfhydryl groups.[1] It is the water-soluble analog of SIAB, rendered hydrophilic by the addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ester ring.[1][] This modification allows for conjugation reactions to be performed in aqueous solutions without the need for organic solvents, which can be detrimental to protein structure and function.[]

The structure of Sulfo-SIAB features two distinct reactive moieties at either end of a spacer arm:

-

A Sulfo-NHS ester: This group reacts specifically with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]

-

An iodoacetyl group: This group reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form stable thioether linkages.[1]

The heterobifunctional nature of Sulfo-SIAB allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers. The spacer arm has a length of 10.6 Å, which should be considered when designing conjugation strategies where linker length is a critical parameter.

Core Reactivity and Mechanism

The utility of Sulfo-SIAB lies in its ability to facilitate a two-step conjugation process, providing control over the crosslinking reaction.

Amine Reactivity of the Sulfo-NHS Ester

The first step in a typical Sulfo-SIAB conjugation protocol involves the reaction of the Sulfo-NHS ester with a protein or other molecule containing primary amines. This acylation reaction proceeds efficiently in buffers with a pH range of 7-9.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

A critical competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with pH.[1] Therefore, it is crucial to perform the reaction promptly after preparing the Sulfo-SIAB solution and to use a concentrated solution of the amine-containing molecule to favor the acylation reaction over hydrolysis.[1]

Sulfhydryl Reactivity of the Iodoacetyl Group

Once the amine-containing molecule is activated with Sulfo-SIAB and any excess crosslinker is removed, the iodoacetyl-modified molecule is introduced to a sulfhydryl-containing molecule. The reaction between the iodoacetyl group and the sulfhydryl group occurs via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the iodine, displacing it to form a stable thioether bond.[1]

This reaction is most specific for sulfhydryl groups at a pH of 7.5-8.5, with optimal reactivity at pH 8.3.[1] It is important to control the stoichiometry of the reactants to avoid side reactions. A slight excess of the iodoacetyl-modified molecule can help drive the reaction to completion. However, a large excess of the iodoacetyl group can lead to reactions with other nucleophilic amino acid residues, such as histidine and lysine, albeit at a much slower rate.[3]

Figure 1: Reaction mechanism of Sulfo-SIAB crosslinking.

Quantitative Data

Precise quantitative data on the reaction kinetics and conjugation efficiency of Sulfo-SIAB are not extensively available in publicly accessible literature. However, the stability of the Sulfo-NHS ester moiety is a critical factor influencing the overall yield of the conjugation. The rate of hydrolysis of the Sulfo-NHS ester is highly dependent on the pH of the reaction buffer.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| Table 1: Hydrolysis half-life of N-hydroxysuccinimide (NHS) esters at different pH values. This data provides a general guideline for the stability of the amine-reactive group of Sulfo-SIAB.[3][4] |

The iodoacetyl group is generally more stable to hydrolysis than the Sulfo-NHS ester, which is why the two-step protocol is recommended.[5] It is important to note that specific conjugation efficiencies will vary depending on the proteins being conjugated, their concentration, the buffer composition, and other reaction conditions. Therefore, empirical optimization is highly recommended for each specific application.

Experimental Protocols

The following is a detailed, generalized two-step protocol for the conjugation of two proteins using Sulfo-SIAB. This protocol should be optimized for specific applications.

Materials

-

Protein 1 (containing primary amines) in an amine-free buffer (e.g., PBS, MES, or HEPES)

-

Protein 2 (containing sulfhydryl groups) in a suitable buffer

-

Sulfo-SIAB

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Conjugation Buffer: pH 7.5-8.5 (e.g., 50 mM sodium borate, 5 mM EDTA, pH 8.5)

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine

-

Desalting columns or dialysis equipment

Step 1: Activation of Protein 1 with Sulfo-SIAB

-

Prepare Sulfo-SIAB Solution: Immediately before use, dissolve Sulfo-SIAB in the Reaction Buffer to the desired concentration. A typical starting concentration is a 10- to 20-fold molar excess of Sulfo-SIAB to Protein 1.

-

Reaction: Add the freshly prepared Sulfo-SIAB solution to the Protein 1 solution.

-

Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SIAB using a desalting column or through dialysis against the Conjugation Buffer. This step is crucial to prevent the quenching of the iodoacetyl groups in the next step and to avoid the formation of homodimers of Protein 2.

Step 2: Conjugation of Activated Protein 1 to Protein 2

-

Combine Reactants: Add the sulfhydryl-containing Protein 2 to the purified iodoacetyl-activated Protein 1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching the Reaction: To stop the reaction, add a quenching reagent. If unreacted iodoacetyl groups need to be quenched, add L-cysteine to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes. If unreacted sulfhydryl groups on Protein 2 are to be capped, a reagent like N-ethylmaleimide can be used.

-

Purification of the Conjugate: Remove excess reactants and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.

Figure 2: Generalized experimental workflow for Sulfo-SIAB conjugation.

Important Considerations and Best Practices

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the Sulfo-NHS ester reaction, as they will compete with the target protein.[1]

-

pH Control: Maintain the recommended pH ranges for each reaction step to ensure specificity and efficiency.

-

Stoichiometry: The molar ratio of Sulfo-SIAB to the amine-containing protein and the ratio of the activated protein to the sulfhydryl-containing protein are critical parameters that should be optimized.

-

Purity of Reactants: Ensure that the proteins to be conjugated are of high purity and are in appropriate buffers.

-

Quenching: Always include a quenching step to terminate the reaction and cap any unreacted functional groups.

-

Characterization: Thoroughly characterize the final conjugate to determine the conjugation efficiency and to ensure that the biological activity of the proteins is retained.

Conclusion

Sulfo-SIAB is a versatile and effective crosslinker for the conjugation of amine- and sulfhydryl-containing molecules in an aqueous environment. Its two-step reactivity allows for a controlled and specific conjugation process. While detailed public data on its reaction kinetics and conjugation efficiency is limited, a thorough understanding of its chemical principles and a systematic approach to protocol optimization, as outlined in this guide, will enable researchers, scientists, and drug development professionals to successfully utilize Sulfo-SIAB in their bioconjugation applications.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of proteomics, drug development, and diagnostics.[] These molecules possess two different reactive groups, enabling the covalent linkage of two distinct functional groups on proteins or other biomolecules.[2][3] This targeted reactivity allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers.[3] The unique architecture of heterobifunctional crosslinkers, comprising two distinct reactive moieties connected by a spacer arm, facilitates a broad range of applications, from elucidating protein-protein interactions to constructing complex bioconjugates like antibody-drug conjugates (ADCs).[2]

The spacer arm itself is a critical component, influencing the distance between the conjugated molecules, as well as properties like solubility and cleavability.[2][4] The ability to select a crosslinker with a specific spacer arm length provides researchers with a molecular ruler to probe spatial arrangements within protein complexes.[5] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of heterobifunctional crosslinkers in protein studies.

Core Concepts and Classification

Heterobifunctional crosslinkers are categorized based on the specificities of their reactive ends. The most common reactive groups target primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO). Additionally, photoreactive groups can be incorporated to initiate crosslinking upon exposure to UV light.[2]

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryls (e.g., on cysteine residues).[2]

-

Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive moiety (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, allowing for time-controlled crosslinking to nearby molecules.[2]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers contain a hydrazide or aminooxy group that reacts with carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group.[2]

-

Zero-Length Crosslinkers: These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the direct coupling of two functional groups (e.g., a carboxyl and an amine) without becoming part of the final linkage.[6][7]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is dictated by the specific application, requiring careful consideration of its properties. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

| Crosslinker (Acronym) | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Cleavable |

| NHS-Ester / Maleimide Crosslinkers | |||||

| SMCC | NHS-ester, Maleimide | 8.3 | 334.32 | No | No |

| Sulfo-SMCC | Sulfo-NHS-ester, Maleimide | 8.3 | 436.37 | Yes | No |

| BMPS | NHS-ester, Maleimide | 6.9 | 266.20 | No | No |

| GMBS | NHS-ester, Maleimide | 7.4 | 280.23 | No | No |

| EMCS | NHS-ester, Maleimide | 9.4 | 308.30 | No | No |

| Maleimide-PEG12-NHS ester | NHS-ester, Maleimide | 53.3 | 865.92 | Yes | No |

| Other Heterobifunctional Crosslinkers | |||||

| ANB-NOS | NHS-ester, Phenyl Azide | 7.7 | 305.20 | No | No |

| LC-SPDP | NHS-ester, Pyridyldithiol | 15.7 | 423.50 | No | Yes (Disulfide) |

| EDC | Carbodiimide | 0 | 191.70 | Yes | No |

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.

Protocol 1: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol outlines the general steps for conjugating an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Enzyme with free sulfhydryl groups

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2

-

Desalting columns

-

(Optional) Reducing agent (e.g., TCEP)

-

(Optional) Quenching solution (e.g., cysteine)

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free from primary amines like Tris.[8]

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the Conjugation Buffer to a concentration of 10 mg/mL.[9]

-

Antibody Activation: Add a 5- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution. The exact molar excess depends on the antibody concentration.[10] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[11]

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryls on the antibody.[10]

-

Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[10]

-

Conjugation Reaction: Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

-

Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.

-

Purification: Purify the antibody-enzyme conjugate from unreacted components using size-exclusion chromatography.

Protocol 2: Protein Immobilization on an Amine-Functionalized Surface

This protocol describes the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface using SMCC.

Materials:

-

Amine-functionalized surface (e.g., glass slide, bead)

-

Sulfhydryl-containing protein

-

SMCC

-

Anhydrous DMSO or DMF

-

Washing Buffer (e.g., PBS)

-

Immobilization Buffer: PBS, pH 6.5-7.5

Methodology:

-

Surface Activation: Prepare a solution of SMCC in anhydrous DMSO or DMF. Incubate the amine-functionalized surface with the SMCC solution for 30-60 minutes at room temperature.

-

Washing: Thoroughly wash the surface with Washing Buffer to remove unreacted SMCC.

-

Protein Immobilization: Prepare the sulfhydryl-containing protein in Immobilization Buffer. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

-

Final Wash: Wash the surface with Washing Buffer to remove unbound protein.

Protocol 3: Two-Step Zero-Length Crosslinking using EDC and Sulfo-NHS

This protocol describes the crosslinking of two proteins by forming a direct amide bond between a carboxyl group on one protein and an amine group on the other.

Materials:

-

Protein 1 (with accessible carboxyl groups)

-

Protein 2 (with accessible primary amines)

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

Methodology:

-

Protein 1 Activation: Dissolve Protein 1 in Activation Buffer. Add EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature.

-

Addition of Protein 2: Add Protein 2 to the reaction mixture.

-

Coupling Reaction: Incubate for 2 hours at room temperature.

-

Quenching: Add Quenching Solution to stop the reaction.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biochemical processes.

Applications in Protein Studies and Drug Development

Heterobifunctional crosslinkers are pivotal in a multitude of research and development applications:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, these reagents help to identify binding partners and map interaction interfaces.[2]

-

Antibody-Drug Conjugates (ADCs): In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. Heterobifunctional crosslinkers are essential for creating a stable linkage between the antibody and the drug.[8]

-

Immobilization of Biomolecules: Proteins, antibodies, and enzymes can be attached to solid supports for use in biosensors, affinity chromatography, and diagnostic assays like ELISA.[13]

-

Structural Biology: Crosslinking data provides distance constraints that can be used to model the three-dimensional structure of proteins and protein complexes.[14]

-

Vaccine Development: Peptides can be conjugated to carrier proteins to enhance their immunogenicity.[15]

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools for the covalent conjugation of biomolecules. Their dual reactivity enables controlled, specific, and efficient crosslinking, which is crucial for a wide array of applications in protein research and drug development. A thorough understanding of their chemical properties, reaction mechanisms, and the availability of detailed experimental protocols are paramount for their successful implementation. The continued development of novel crosslinkers with diverse functionalities and properties will undoubtedly further expand their utility in advancing our understanding of complex biological systems and in the creation of innovative therapeutics and diagnostics.

References

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. cyanagen.com [cyanagen.com]

- 5. korambiotech.com [korambiotech.com]

- 6. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. proteochem.com [proteochem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. store.sangon.com [store.sangon.com]

- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. scispace.com [scispace.com]

- 15. Heterobifunctional Crosslinkers [proteochem.com]

A Technical Guide to Sulfo-SIAB for Protein Conjugation

For researchers, scientists, and professionals in drug development, the ability to effectively conjugate proteins is paramount for creating novel therapeutics, diagnostic tools, and research reagents. This guide provides an in-depth look at Sulfo-SIAB (Sulfosuccinimidyl-(4-iodoacetyl)aminobenzoate), a water-soluble heterobifunctional crosslinker, offering a comprehensive resource for those new to its application in protein conjugation.

Core Concepts: Understanding Sulfo-SIAB

Sulfo-SIAB is a powerful tool for covalently linking molecules, specifically targeting primary amines and sulfhydryl groups.[1][2][3] It is the water-soluble analog of SIAB, a characteristic that makes it particularly useful in aqueous buffer systems commonly used for biological molecules.[1][2][3] The key to its functionality lies in its two distinct reactive ends: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][2][3]

The NHS ester reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is most efficient in a pH range of 7 to 9.[1] The iodoacetyl group, on the other hand, specifically targets sulfhydryl groups (-SH), like those on cysteine residues, forming a stable thioether linkage.[1] This reaction is most specific at a pH of approximately 8.3.[1] The heterobifunctional nature of Sulfo-SIAB allows for a controlled, two-step conjugation process, minimizing the formation of unwanted polymers.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Sulfo-SIAB is crucial for its successful application. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Weight | 504.19 g/mol | [3][5] |

| Spacer Arm Length | 10.6 Å | [4][5] |

| Reactive Groups | Sulfo-NHS ester, Iodoacetyl | [2][3] |

| Reactivity Towards | Primary amines, Sulfhydryl groups | [2][3][5] |

| Water Solubility | Yes (up to ~10 mM) | [1][2] |

| Membrane Permeability | No | [4][5] |

| Cleavability | Non-cleavable | [2][3][5] |

The Two-Step Conjugation Workflow

The use of Sulfo-SIAB typically involves a sequential, two-step process. This approach provides greater control over the conjugation reaction and helps to prevent the formation of homodimers of the protein to be activated.

First, the protein containing primary amines is reacted with Sulfo-SIAB. This initial step results in an "activated" protein that now bears a reactive iodoacetyl group. Following this activation, any excess, unreacted Sulfo-SIAB is removed. The second step involves introducing the sulfhydryl-containing molecule, which then reacts with the iodoacetyl group on the activated protein to form the final conjugate.

Detailed Experimental Protocol: IgG-Enzyme Conjugation

The following protocol provides a detailed methodology for a common application of Sulfo-SIAB: the conjugation of an antibody (IgG) to an enzyme (β-galactosidase). This procedure can be adapted for other protein-protein conjugations.

Materials:

-

IgG solution (in a non-amine containing buffer)

-

β-galactosidase solution

-

Sulfo-SIAB

-

Reaction Buffer: 20 mM sodium phosphate, 0.15 M sodium chloride, pH 7-9 (e.g., PBS)

-

Borate (B1201080) Buffer: 50 mM sodium borate, pH 8.5

-

Quenching Solution: 5 mM Cysteine•HCl

-

Desalting columns

-

Ultrapure water

-

DMSO or DMF (for the non-sulfonated SIAB)

Protocol Steps:

| Step | Procedure | Key Parameters |

| 1. Reagent Preparation | Immediately before use, dissolve 1.7 mg of Sulfo-SIAB in 1 mL of ultrapure water. Protect the solution from light.[1][4] For the non-water-soluble SIAB, 1.4 mg would be dissolved in 1 mL of DMSO.[1][4] | Prepare fresh. Do not store reconstituted crosslinker.[1] |

| 2. IgG Activation | Add 10 µL of the Sulfo-SIAB solution to 1 mL of the IgG solution. Incubate for 30 minutes at room temperature.[1][4] | A 10-50 fold molar excess of crosslinker to protein is a typical starting point.[6] |

| 3. Removal of Excess Crosslinker | Remove the non-reacted Sulfo-SIAB using a desalting column equilibrated with borate buffer.[1][4] | This step is crucial to prevent self-conjugation of the second protein. |

| 4. Conjugation | Add 4 mg of β-galactosidase to the desalted, activated IgG. React for 1 hour at room temperature in the dark.[1][4] | Protecting the reaction from light is important as the iodoacetyl group can be light-sensitive.[1] |

| 5. Quenching | To stop the reaction, add cysteine to a final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[1][4] | Cysteine contains a sulfhydryl group that will react with any remaining iodoacetyl groups. |

| 6. Final Purification | Remove non-reacted reagents by desalting or dialysis to obtain the purified IgG-β-galactosidase conjugate.[1][4] | Proper purification is essential for downstream applications. |

Visualizing the Reaction Mechanism

The underlying chemistry of the Sulfo-SIAB crosslinking reaction is a two-part process. The first reaction is the acylation of a primary amine on the first protein by the NHS ester of Sulfo-SIAB. This is followed by the alkylation of a sulfhydryl group on the second protein by the iodoacetyl group of the now-modified first protein.

Important Considerations for Optimal Conjugation

To ensure successful and reproducible protein conjugation with Sulfo-SIAB, several factors must be carefully considered:

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[1] Suitable buffers include phosphate, borate, or carbonate/bicarbonate buffers.[1]

-

Reducing Agents: The presence of reducing agents like DTT or 2-mercaptoethanol (B42355) will quench the reactivity of the iodoacetyl group and must be excluded from the reaction buffers.[1]

-

Introduction of Sulfhydryl Groups: If the target protein does not have accessible free sulfhydryl groups, they can be introduced by modifying primary amines using reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[1][4]

-

Hydrolysis: The NHS ester moiety of Sulfo-SIAB is susceptible to hydrolysis, which increases with pH.[1] Therefore, it is crucial to prepare Sulfo-SIAB solutions immediately before use and not store them.[1]

-

Stoichiometry: The molar ratio of crosslinker to protein will influence the degree of labeling. A slight stoichiometric excess of the iodoacetyl group over the number of free sulfhydryls is recommended for specific targeting.[1]

Applications in Research and Drug Development

The ability to create stable protein conjugates using Sulfo-SIAB has led to its use in a variety of applications, including:

-

Enzyme Conjugates: As detailed in the protocol, Sulfo-SIAB is frequently used to create enzyme-antibody conjugates for use in immunoassays like ELISA.[1][2][3]

-

Immunotoxins: The specific and stable linkage formed by Sulfo-SIAB is advantageous for the development of immunotoxins, where a cytotoxic agent is linked to an antibody for targeted delivery to cancer cells.[1][2][3]

-

Vaccine Development: Bi-functional linkers like Sulfo-SIAB are employed in the development of conjugate vaccines, where an immunogen is linked to a carrier protein to enhance the immune response.[7]

-

Protein-Protein Interaction Studies: Crosslinking with Sulfo-SIAB can be used to stabilize and identify protein-protein interactions.

By understanding the fundamental principles of Sulfo-SIAB chemistry and following optimized protocols, researchers and drug developers can effectively utilize this crosslinker to advance their scientific goals.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. Sulfo-SIAB (sulfosuccinimidyl (4-iodoacetyl)aminobenzoate) [sigmaaldrich.com]

- 4. interchim.fr [interchim.fr]

- 5. Sulfo SIAB [gbiosciences.com]

- 6. proteochem.com [proteochem.com]

- 7. Determination of degradation for sulfo-SIAB, SM(PEG)2, and sulfo-GMBS by RPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling of Sulfo-SIAB Sodium Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and recommendations for the proper storage and handling of Sulfo-SIAB (Sulfosuccinimidyl[4-iodoacetyl]aminobenzoate) sodium salt powder, a crucial heterobifunctional crosslinker used in bioconjugation, diagnostics, and therapeutic development. Adherence to these guidelines is critical to ensure the reagent's integrity, performance, and safety.

Introduction to Sulfo-SIAB

Sulfo-SIAB is a water-soluble crosslinking reagent widely employed for covalently linking molecules containing primary amines to molecules with sulfhydryl groups.[1][2] It features a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts with amine groups and an iodoacetyl group that reacts with sulfhydryl groups.[1][2] The sulfonate group renders the molecule water-soluble up to approximately 10 mM, a key advantage over its non-sulfonated analog, SIAB.[1][2][3] This property allows for conjugation reactions in aqueous buffers without the need for organic solvents.[1][3]

Storage and Stability

Proper storage of Sulfo-SIAB powder is paramount to prevent degradation and ensure its reactivity. The compound is sensitive to moisture, which can lead to the hydrolysis of the sulfo-NHS ester, rendering it inactive for amine conjugation.

Quantitative Storage Recommendations

The following table summarizes the key storage parameters for Sulfo-SIAB sodium salt powder.

| Parameter | Recommendation | Rationale | Citations |

| Storage Temperature | -20°C | To minimize degradation and maintain long-term stability. | [1] |

| Atmosphere | Desiccated and under an inert gas (if possible) | Sulfo-SIAB is moisture-sensitive; desiccation prevents hydrolysis of the sulfo-NHS ester. | [1] |

| Light Exposure | Protected from light | To prevent potential photodegradation of the iodoacetyl group. | |

| Container | Tightly sealed original vial | To prevent moisture ingress and contamination. | |

| Stock Solutions | Not recommended for long-term storage | The sulfo-NHS ester readily hydrolyzes in aqueous solutions. Solutions should be made fresh before use. | [1][3] |

Handling Upon Receipt and Before Use

Upon receiving Sulfo-SIAB, it should be immediately stored at -20°C. Before opening the vial, it is crucial to allow it to equilibrate to room temperature.[1] This prevents condensation of atmospheric moisture inside the vial, which can compromise the integrity of the powder.[1] The vial is often packaged in a resealable bag with a desiccant, which should be used for storage after opening.[1]

Experimental Protocols

The following protocols provide a general framework for the use of Sulfo-SIAB in a typical two-step conjugation reaction. Optimization may be required for specific applications.

Preparation of Sulfo-SIAB Solution

Due to the limited stability of Sulfo-SIAB in aqueous solutions, it should be dissolved immediately before use.[3]

-

Solvent: Ultrapure water.

-

Concentration: Soluble up to approximately 10 mM.[1][2][3] A common starting concentration is 1.7 mg of Sulfo-SIAB per 1 mL of ultrapure water.[3]

-

Procedure:

-

Bring the vial of Sulfo-SIAB to room temperature before opening.

-

Weigh the desired amount of Sulfo-SIAB powder in a suitable container.

-

Add the calculated volume of ultrapure water and vortex or mix gently until fully dissolved.

-

Protect the solution from light.[3]

-

Two-Step Protein-Protein Conjugation (Example: IgG to β-galactosidase)

This protocol first activates an amine-containing protein (IgG) with Sulfo-SIAB, followed by conjugation to a sulfhydryl-containing protein (β-galactosidase).

Materials:

-

IgG solution (e.g., 1 mg/mL in an amine-free buffer)

-

β-galactosidase solution

-

Freshly prepared Sulfo-SIAB solution

-

Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0; or 50 mM borate (B1201080) buffer, pH 8.5)[3]

-

Desalting columns

-

Quenching reagent (e.g., 5 mM cysteine)[3]

Procedure:

Step 1: Activation of IgG with Sulfo-SIAB

-

To 1 mL of the IgG solution, add a calculated amount of the freshly prepared Sulfo-SIAB solution. A typical starting point is a 10- to 20-fold molar excess of Sulfo-SIAB to the protein.

-

Incubate the reaction for 30 minutes at room temperature.[3]

-

Remove the excess, non-reacted Sulfo-SIAB using a desalting column equilibrated with the reaction buffer.[3] This step is crucial to prevent self-conjugation in the subsequent step.

Step 2: Conjugation to β-galactosidase

-

Immediately add the iodoacetyl-activated IgG to the β-galactosidase solution.

-

Incubate the reaction for 1 hour at room temperature in the dark.[3] The iodoacetyl group reacts with free sulfhydryl groups on the β-galactosidase to form a stable thioether bond.

-

To quench the reaction, add a final concentration of 5 mM cysteine and incubate for 15 minutes at room temperature in the dark.[3] Cysteine will react with any remaining iodoacetyl groups.

-

Remove non-reacted reagents by desalting or dialysis.[3]

Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for Sulfo-SIAB is not consistently available across all suppliers, the following precautions are based on available information and general laboratory safety standards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Sulfo-SIAB powder and solutions.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood to minimize dust generation.[4]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For skin contact, wash off immediately with plenty of water.[5] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[5]

-

Ingestion: In case of ingestion, drink plenty of water and seek medical attention.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.[4]

Visualizing Workflows and Reactions

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of Sulfo-SIAB powder.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation Using Sulfo-SIAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies to other molecules, such as enzymes or cytotoxic drugs, using the heterobifunctional crosslinker Sulfosuccinimidyl(4-iodoacetyl)aminobenzoate (Sulfo-SIAB). Sulfo-SIAB is a water-soluble crosslinker that reacts with primary amines (via its N-hydroxysuccinimide or NHS-ester group) and sulfhydryl groups (via its iodoacetyl group), enabling the formation of stable thioether linkages.[1][2] This protocol outlines the necessary materials, step-by-step procedures for conjugation, purification of the resulting conjugate, and methods for its characterization.

Chemical Reaction Scheme

Sulfo-SIAB contains two reactive moieties: a Sulfo-NHS ester and an iodoacetyl group. The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond. The iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond. The overall reaction proceeds in two steps: first, the antibody is activated with Sulfo-SIAB, and second, the activated antibody is reacted with a sulfhydryl-containing molecule.

Quantitative Data Summary

The efficiency and outcome of the conjugation reaction are dependent on several factors, including the molar ratio of Sulfo-SIAB to the antibody, the concentration of the reactants, and the reaction conditions. The following table summarizes key quantitative parameters for consideration.

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio of Sulfo-SIAB to Antibody | ||

| Antibody Concentration < 1 mg/mL | 40-80 fold molar excess | Higher excess is needed for dilute protein solutions to favor the acylation reaction over hydrolysis.[1][3] |

| Antibody Concentration 1-4 mg/mL | 20-fold molar excess | A common starting point for optimization.[3] |

| Antibody Concentration 5-10 mg/mL | 5-10 fold molar excess | Higher protein concentrations require less excess of the crosslinker.[3] |

| Reaction pH | ||

| Amine Reaction (Sulfo-NHS ester) | pH 7.0 - 9.0 | The reaction is efficient in this range, but hydrolysis of the NHS ester increases with higher pH.[1][4] |

| Sulfhydryl Reaction (Iodoacetyl) | pH 7.5 - 8.5 | The reaction is most specific for sulfhydryl groups at pH 8.3.[1][4] |

| Drug-to-Antibody Ratio (DAR) | Typically 2 - 4 | A low DAR can reduce efficacy, while a high DAR can negatively impact pharmacokinetics and stability.[5][6] |

| Antibody Recovery | > 90% | Expected recovery after purification, though this can vary depending on the purification method. |

Experimental Workflow

The following diagram illustrates the overall workflow for antibody conjugation using Sulfo-SIAB.

Caption: Experimental workflow for antibody conjugation using Sulfo-SIAB.

Detailed Experimental Protocol

This protocol describes a two-step method for conjugating a sulfhydryl-containing molecule to an antibody.

Materials and Reagents

-

Antibody (in an amine-free buffer, e.g., PBS)

-

Sulfhydryl-containing molecule (e.g., enzyme, drug)

-

Sulfo-SIAB (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)

-

Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Other suitable buffers include 20 mM HEPES, 100 mM carbonate/bicarbonate, or 50 mM borate.[1] Note: Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Solution: 1 M Cysteine•HCl

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Size-Exclusion Chromatography (SEC) column for purification

-

Spectrophotometer (UV-Vis)

-

SDS-PAGE system

-

Mass Spectrometer (optional, for detailed characterization)

Reagent Preparation

-

Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer. If the antibody is in a buffer containing amines, perform a buffer exchange using a desalting column.

-

Sulfo-SIAB Solution: Immediately before use, dissolve Sulfo-SIAB in water to a concentration of ~10 mM.[1][2] Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.[1]

-

Sulfhydryl-Containing Molecule Solution: Prepare the molecule to be conjugated in Conjugation Buffer. If the molecule does not contain a free sulfhydryl group, it may need to be introduced using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut's Reagent), following the manufacturer's instructions.[1]

Step 1: Antibody Activation with Sulfo-SIAB

-

Add the calculated amount of freshly prepared Sulfo-SIAB solution to the antibody solution. The molar ratio of Sulfo-SIAB to antibody should be optimized based on the antibody concentration (see table above).

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3]

-

Remove the excess, non-reacted Sulfo-SIAB using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the conjugation of the sulfhydryl-containing molecule to the crosslinker itself.

Step 2: Conjugation to Sulfhydryl-Containing Molecule

-

Immediately add the sulfhydryl-containing molecule to the desalted, activated antibody solution. The molar ratio of the sulfhydryl-containing molecule to the antibody should be optimized for the desired application, with a slight molar excess of the sulfhydryl-molecule often being beneficial.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

-

Quench the reaction by adding the Quenching Solution to a final concentration of 1-10 mM cysteine and incubate for 15 minutes at room temperature.[4] This will react with any remaining iodoacetyl groups.

Purification of the Antibody Conjugate

-

Purify the antibody conjugate from unconjugated starting materials and reaction byproducts using size-exclusion chromatography (SEC).[7][8][9]

-

Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column and collect fractions.

-

Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will typically elute in the earlier fractions.

-

Pool the fractions containing the purified conjugate.

Characterization of the Antibody Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody (DAR) can be estimated using UV-Vis spectrophotometry if the drug has a unique absorbance maximum.[][11]

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the drug (λmax).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

Formula for DAR Calculation: A detailed formula can be found in the literature for correcting the absorbance contribution of the drug at 280 nm.[]

Analysis by SDS-PAGE

SDS-PAGE can be used to confirm successful conjugation and assess the purity of the conjugate.[12]

-

Run samples of the unconjugated antibody, the conjugated antibody, and molecular weight markers on an SDS-PAGE gel under both reducing and non-reducing conditions.

-

Under non-reducing conditions, a successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated antibody.[12]

-

Under reducing conditions, the heavy and light chains of the antibody will be separated. Depending on the site of conjugation, you may observe shifts in the bands corresponding to the heavy chain, light chain, or both.[12]

Analysis by Mass Spectrometry

For a more precise characterization, mass spectrometry (MS) can be used to determine the exact mass of the conjugate and the distribution of drug-loaded species.[13] This allows for a more accurate determination of the DAR and the identification of different conjugated forms.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical logic of the Sulfo-SIAB crosslinking reaction.

Caption: Reaction mechanism of Sulfo-SIAB conjugation.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. interchim.fr [interchim.fr]

- 5. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibody purification | Abcam [abcam.com]

- 11. pharmiweb.com [pharmiweb.com]

- 12. aboligo.com [aboligo.com]

- 13. hpst.cz [hpst.cz]

Step-by-Step Guide for Enzyme-Protein Crosslinking with Sulfo-SIAB

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SIAB (Sulfosuccinimidyl-(4-iodoacetyl)aminobenzoate) is a water-soluble, heterobifunctional crosslinker used to covalently link molecules containing primary amines to molecules containing sulfhydryl groups.[1][2] Its water solubility, attributed to the sulfonyl group on the N-hydroxysuccinimide (NHS) ester, makes it ideal for reactions in aqueous environments, preventing the precipitation of proteins that can occur with non-sulfonated analogs.[1][2] Sulfo-SIAB is membrane-impermeable, making it a suitable choice for cell surface protein crosslinking. The crosslinker has a spacer arm length of 10.6 Å. This document provides a detailed protocol for the use of Sulfo-SIAB in enzyme-protein conjugation, a critical technique in drug development, diagnostics, and various research applications.

Chemical Properties and Mechanism of Action

Sulfo-SIAB contains two reactive groups: a Sulfo-NHS ester and an iodoacetyl group.

-

Sulfo-NHS ester: This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.[1]

-

Iodoacetyl group: This group reacts specifically with sulfhydryl groups (-SH), found in cysteine residues, to form stable thioether bonds. This reaction is most specific at a pH range of 7.5-8.5.[1]

The two-step reaction mechanism of Sulfo-SIAB allows for controlled conjugation, minimizing the formation of unwanted polymers. First, the Sulfo-NHS ester reacts with the amine-containing protein. After removing the excess crosslinker, the iodoacetyl-activated protein is then introduced to the sulfhydryl-containing enzyme.

Experimental Protocols

This protocol outlines a general two-step procedure for crosslinking an amine-containing protein to a sulfhydryl-containing enzyme using Sulfo-SIAB. It is crucial to empirically optimize the molar ratios of the crosslinker and proteins for each specific application to achieve the desired degree of conjugation without compromising protein function.

Materials and Reagents

-

Sulfo-SIAB (store at -20°C, protected from light)

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing enzyme (Enzyme-SH)

-

Reaction Buffer A (for NHS ester reaction): Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 0.15 M NaCl; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate). Avoid buffers containing primary amines like Tris or glycine.[1]

-

Reaction Buffer B (for iodoacetyl reaction): pH 7.5-8.5 (e.g., 50 mM sodium borate, 5 mM EDTA, pH 8.5).[1]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Reducing Agent (optional): DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds to generate free sulfhydryls.

-

Desalting columns or dialysis equipment

-

Ultrapure water

-

Anhydrous DMSO or DMF (if using the non-sulfonated SIAB)

Step 1: Activation of Amine-Containing Protein with Sulfo-SIAB

-

Prepare Protein-NH2: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL.

-

Prepare Sulfo-SIAB Solution: Immediately before use, dissolve Sulfo-SIAB in ultrapure water to a concentration of approximately 10 mM (e.g., 5 mg of Sulfo-SIAB in 1 mL of water). Protect the solution from light.

-

Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SIAB solution to the Protein-NH2 solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Removal of Excess Crosslinker: Immediately after incubation, remove excess, unreacted Sulfo-SIAB using a desalting column or dialysis against Reaction Buffer B. This step is critical to prevent the iodoacetyl groups from reacting with any sulfhydryl groups on the Protein-NH2 and to avoid quenching the subsequent reaction with the enzyme.

Step 2: Conjugation of Activated Protein to Sulfhydryl-Containing Enzyme

-

Prepare Enzyme-SH:

-

If the enzyme has sufficient free sulfhydryl groups, dissolve it in Reaction Buffer B.

-

If the enzyme's sulfhydryl groups are in the form of disulfide bonds, they can be reduced using a reducing agent like DTT or TCEP. After reduction, the reducing agent must be completely removed using a desalting column equilibrated with Reaction Buffer B.

-

-

Conjugation Reaction: Add the sulfhydryl-containing enzyme (Enzyme-SH) to the purified iodoacetyl-activated Protein-NH2. The molar ratio of Enzyme-SH to Protein-NH2 should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench the reaction by adding a final concentration of 20-50 mM of an amine-containing buffer like Tris or glycine, or a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the resulting enzyme-protein conjugate from excess reagents and by-products using size-exclusion chromatography, dialysis, or another suitable purification method.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the conjugation efficiency and the retention of enzyme activity.

-

Conjugation Efficiency: Can be assessed using techniques like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein compared to the unconjugated proteins. Quantitative analysis can be performed using methods like spectrophotometry (if one of the proteins has a unique absorbance) or by using labeled proteins.

-

Enzyme Activity: The biological activity of the enzyme in the conjugate should be measured using a suitable enzymatic assay and compared to the activity of the unconjugated enzyme.

Data Presentation

The following tables are templates for recording and presenting quantitative data from Sulfo-SIAB crosslinking experiments.

Table 1: Optimization of Sulfo-SIAB to Protein Molar Ratio

| Trial | Protein-NH2 Concentration (mg/mL) | Sulfo-SIAB:Protein-NH2 Molar Ratio | Degree of Labeling (moles Sulfo-SIAB / mole Protein) | Conjugation Efficiency (%) |

| 1 | 2 | 10:1 | ||

| 2 | 2 | 20:1 | ||

| 3 | 2 | 50:1 | ||

| 4 | 5 | 10:1 | ||

| 5 | 5 | 20:1 | ||

| 6 | 5 | 50:1 |

Table 2: Characterization of Enzyme-Protein Conjugate

| Conjugate Batch | Protein-NH2:Enzyme-SH Molar Ratio (in reaction) | Final Conjugate Concentration (mg/mL) | Average Enzyme Molecules per Protein Molecule | Retained Enzyme Activity (%) |

| A | 1:1 | |||

| B | 1:2 | |||

| C | 1:5 |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Inactive Sulfo-SIAB due to hydrolysis. | Prepare Sulfo-SIAB solution immediately before use. Store Sulfo-SIAB desiccated at -20°C. |

| Insufficiently reactive amine or sulfhydryl groups. | Ensure the pH of the reaction buffers is within the optimal range. For sulfhydryl groups, consider reducing disulfide bonds. | |

| Competing nucleophiles in the buffer. | Use amine-free and sulfhydryl-free buffers for the respective reaction steps. | |

| Inefficient removal of excess crosslinker. | Use a desalting column with the appropriate molecular weight cutoff. Ensure complete removal before adding the second protein. | |

| Protein Precipitation | Use of non-sulfonated SIAB in aqueous buffer. | Use the water-soluble Sulfo-SIAB. |

| High protein concentration. | Optimize the protein concentration. | |